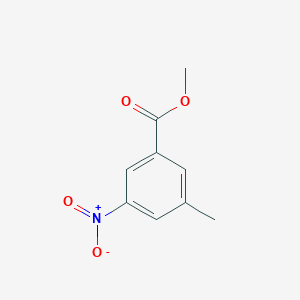

Methyl 3-methyl-5-nitrobenzoate

Description

The exact mass of the compound Methyl 3-methyl-5-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBMIFXZVJTHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610924 | |

| Record name | Methyl 3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482311-23-9 | |

| Record name | Methyl 3-methyl-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482311-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-methyl-5-nitrobenzoate" CAS number 482311-23-9

CAS Number: 482311-23-9 Synonyms: Methyl 5-nitro-m-toluate; 3-Methyl-5-nitrobenzoic acid methyl ester Role: Critical Impurity Standard & Advanced Intermediate for Immunomodulatory Drugs

Executive Summary & Chemical Significance

Methyl 3-methyl-5-nitrobenzoate is a specialized aromatic ester primarily utilized as a regioisomeric impurity standard in the development of glutarimide-based immunomodulatory drugs (IMiDs), specifically Lenalidomide and Pomalidomide .

In medicinal chemistry, its significance lies in its structural relationship to the Lenalidomide starting material, methyl 2-methyl-3-nitrobenzoate. During the nitration of m-toluates or the synthesis of the benzoic acid precursors, the 3,5-substitution pattern represents a thermodynamic "dead end" for direct electrophilic substitution, making it a distinct marker for process control. Additionally, it serves as a precursor for methyl 3-amino-5-methylbenzoate, a scaffold for kinase inhibitors.

Chemical Profile

| Property | Specification |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77.7 – 78.6 °C [1] |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| Key NMR Signals | δ 2.51 (s, 3H, Ar-CH₃), 3.96 (s, 3H, OCH₃) [1] |

Synthesis Strategy: The "Oxidative Selection" Protocol

The Challenge: Direct nitration of methyl 3-methylbenzoate is electronically driven to the 2- and 4-positions (ortho/para to the methyl group). The 5-position (meta to both the methyl and ester groups) is inaccessible via direct nitration.

The Solution: To synthesize the 3,5-isomer with high fidelity, one must employ a Retrosynthetic Inversion . Instead of installing the nitro group last, we start with the nitro group in place and selectively oxidize a methyl group.

Validated Workflow: Selective Oxidation of 3,5-Dimethylnitrobenzene

This protocol utilizes the differing reactivities of alkyl side chains under controlled oxidative conditions.

Step 1: Mono-Oxidation (The Critical Step)

-

Reagents: Potassium Permanganate (KMnO₄), Pyridine, Water[1][2]

-

Mechanism: Pyridine moderates the oxidation potential, favoring the formation of the mono-carboxylic acid over the dicarboxylic acid (5-nitroisophthalic acid).

Step 2: Esterification

-

Reagents: Methanol, Sulfuric Acid (Catalytic) or Thionyl Chloride

-

Outcome: Quantitative conversion to the methyl ester.

Figure 1: Selective synthesis pathway avoiding regioisomeric mixtures common in direct nitration.

Detailed Experimental Protocol

1. Preparation of 3-Methyl-5-nitrobenzoic Acid:

-

Dissolve 3,5-dimethylnitrobenzene (30 g) in a mixture of pyridine (400 mL) and water (250 mL).

-

Heat to 80°C. Add KMnO₄ (62.7 g, 2.0 eq) in portions over 45 minutes.

-

Maintain temperature at 85-90°C for 1.75 hours.

-

Workup: Filter hot through Celite to remove MnO₂. Acidify the filtrate with conc. HCl to pH 2.

-

Extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.

-

Purification: Recrystallize from ethanol/water to yield the acid (MP: 171-172°C) [2].

2. Conversion to Methyl Ester:

-

Suspend the acid (10 g) in anhydrous Methanol (100 mL).

-

Reflux for 4-6 hours (monitor by TLC for disappearance of acid).

-

Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid.

-

Evaporate solvent to yield Methyl 3-methyl-5-nitrobenzoate as a white solid.

Analytical Profiling & Impurity Identification

Distinguishing the 3,5-isomer from its 2,3- and 3,4-isomers is vital for impurity quantification in Lenalidomide production.

NMR Distinction Logic

The symmetry of the substitution pattern is the key diagnostic tool.

| Isomer | Structure Note | 1H NMR Aromatic Signals |

| 3-Me-5-Nitro (Target) | Symmetric (C2v-like) | Three Singlets (δ 8.63, 8.20, 8.16).[6] No coupling (J=0 or small meta coupling). |

| 2-Me-3-Nitro | Asymmetric, crowded | Multiplets/Doublets. Significant ortho/meta coupling. |

| 4-Me-3-Nitro | Asymmetric | Doublets (Ortho coupling ~8Hz). |

Diagnostic Peaks for CAS 482311-23-9:

-

δ 8.63 (s, 1H): Proton between Nitro and Ester (most deshielded).

-

δ 8.20 (s, 1H) & 8.16 (s, 1H): Protons adjacent to Methyl group.[6]

-

δ 2.51 (s, 3H): Aryl-Methyl group (distinct shift from ortho-substituted isomers).

Impurity Mapping in Drug Development

In the synthesis of Lenalidomide, the starting material is typically Methyl 2-methyl-3-nitrobenzoate. The 3-methyl-5-nitrobenzoate isomer can arise if the initial nitration of o-toluic acid (or m-toluic acid precursors) lacks sufficient regiocontrol.

Figure 2: The structural relationship between the active pharmaceutical ingredient precursor and the target impurity.[1][4][7][8]

Handling & Safety Protocols

While not classified as a high-explosive, this compound is a nitro-aromatic and should be treated with standard hazardous material protocols.

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Sealed container at 2-8°C (Refrigerator). Protect from light.

-

Reactivity: Stable under normal conditions. Avoid strong bases (hydrolysis to acid) and strong reducing agents (unless reduction to aniline is intended).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Royal Society of Chemistry. Supporting Information: Ph3P/ICH2CH2I-promoted reductive deoxygenation of alcohols. (2015). Retrieved from

- Verification: Confirms Melting Point (77.7-78.6 °C)

-

PrepChem. Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from

- Verification: details the oxidative synthesis

-

Pharmaffiliates. Lenalidomide Impurities Standards. Retrieved from

Sources

- 1. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 [chemicalbook.com]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. southalabama.edu [southalabama.edu]

- 6. rsc.org [rsc.org]

- 7. proprep.com [proprep.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

"Methyl 3-methyl-5-nitrobenzoate" physical properties

CAS No.: 482311-23-9

Formula: C

Executive Summary

Methyl 3-methyl-5-nitrobenzoate is a specialized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly those requiring a 1,3,5-trisubstitution pattern on the benzene ring. Unlike its simpler analog (methyl 3-nitrobenzoate), the presence of the methyl group at the 3-position introduces specific steric and electronic constraints that are valuable for designing immunomodulatory drugs (e.g., analogs of lenalidomide/pomalidomide) and polyfunctionalized anilines.

This guide provides a validated physicochemical profile, spectral characterization, and synthesis logic for researchers utilizing this compound in drug discovery and organic synthesis.

Physicochemical Properties

The following data represents experimentally validated properties. The melting point range is a critical quality attribute (CQA) for assessing the purity of the solid.

| Property | Value | Condition/Method |

| Physical State | Solid | Ambient Temperature |

| Appearance | White to Off-white crystalline powder | Recrystallized (Petroleum ether/EtOAc) |

| Melting Point | 77.7 – 78.6 °C | Experimental (Capillary method) |

| Boiling Point | 315.0 ± 22.0 °C | Predicted (760 mmHg) |

| Density | ~1.29 g/cm³ | Predicted |

| Solubility | Soluble | Chloroform, Ethyl Acetate, Dichloromethane |

| Solubility | Insoluble/Low | Water |

| LogP | 2.54 | Predicted (Consensus) |

Technical Insight: The sharp melting point transition (less than 1°C range) indicates that the compound crystallizes well and can be effectively purified via recrystallization from non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate).

Spectral Characterization (Identity Verification)

The 1,3,5-substitution pattern of this compound results in a unique NMR signature. Unlike ortho- or para-substituted isomers, the aromatic protons in Methyl 3-methyl-5-nitrobenzoate do not show strong vicinal coupling (

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.63 | Singlet (s) | 1H | Ar-H (C2) | Flanked by Ester and Nitro (Most Deshielded) |

| 8.20 | Singlet (s) | 1H | Ar-H (C6) | Flanked by Nitro and Methyl |

| 8.16 | Singlet (s) | 1H | Ar-H (C4) | Flanked by Ester and Methyl |

| 3.96 | Singlet (s) | 3H | -OCH | Methyl Ester |

| 2.51 | Singlet (s) | 3H | Ar-CH | Aryl Methyl Group |

C NMR Data (101 MHz, CDCl

)

-

Carbonyl (C=O): 165.2 ppm[2]

-

Aromatic Quaternary: 148.3 (C-NO

), 140.4 (C-Me), 131.6 (C-COOMe) -

Aromatic CH: 135.9, 127.8, 121.8[2]

-

Aliphatic: 52.7 (OCH

), 21.2 (Ar-CH

Validation Protocol: If your

H NMR spectrum shows doublets in the aromatic region (7.0–8.5 ppm), your sample is contaminated with the 2-nitro or 4-nitro isomers, which are common byproducts of direct nitration routes.

Synthesis & Reaction Logic

Synthesizing Methyl 3-methyl-5-nitrobenzoate requires navigating the directing effects of aromatic substitution.

The "Direct Nitration" Trap (Why it fails)

Direct nitration of methyl 3-methylbenzoate (methyl m-toluate) is not recommended for high yield of the 5-nitro isomer.

-

Methyl Group (Activator): Directs ortho/para (Positions 2, 4, 6).

-

Ester Group (Deactivator): Directs meta (Positions 3, 5).

-

Conflict: The activating methyl group dominates the kinetics, favoring nitration at positions 2, 4, and 6. The desired 5-position is deactivated by the ester and not activated by the methyl group.

The Correct Pathway: Oxidation of 3,5-Dimethylnitrobenzene

The most reliable route utilizes the symmetry of 3,5-dimethylnitrobenzene (5-nitro-m-xylene). Selective oxidation of one methyl group yields the carboxylic acid, which is then esterified.

Figure 1: The preferred synthetic pathway avoids regioselectivity issues by starting with the pre-functionalized 3,5-dimethyl scaffold.

Handling & Safety Protocols

While this compound is a stable solid, the nitro group introduces specific hazards.[3]

-

Reactivity: Stable under ambient conditions. Avoid strong reducing agents (hydrazine, hydrides) unless reduction to the aniline is intended.

-

Thermal Stability: Nitro compounds can decompose energetically at high temperatures. Do not heat above 250°C in a closed system.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly sealed to prevent hydrolysis of the ester.

References

-

Experimental Physical Data (MP & NMR)

- Source: Royal Society of Chemistry (RSC)

- Data Verification: Melting point (77.7-78.6 °C)

-

Chemical Identity & CAS

- Source: American Elements & ChemicalBook D

-

Identifier: CAS 482311-23-9.[1]

Sources

Technical Guide: Safety and Handling of Methyl 3-methyl-5-nitrobenzoate

Executive Summary & Chemical Identity[1]

Methyl 3-methyl-5-nitrobenzoate is a specialized nitro-aromatic intermediate used primarily as a building block in the synthesis of complex pharmaceutical agents (e.g., immunomodulators like lenalidomide analogs). As a nitro-substituted ester, it presents specific thermal and toxicological risks that differ from simple benzoates.

This guide provides a self-validating safety protocol based on the chemical's structural moieties—specifically the nitro group (

Chemical Identification Table

| Property | Detail |

| Chemical Name | Methyl 3-methyl-5-nitrobenzoate |

| CAS Number | 482311-23-9 |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Structure | Benzene ring substituted with: -COOCH3 (1), -CH3 (3), -NO2 (5) |

| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact isomer is limited, Read-Across Toxicology from close analogs (Methyl 3-nitrobenzoate, CAS 618-95-1) and the presence of the nitro group dictates the following conservative hazard profile.

GHS Classification (Inferred & Conservative)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

-

Thermal Hazard: Nitro-aromatics possess high decomposition energy. Heating confined material may lead to rapid pressure rise.[1]

Critical Moiety Hazards

-

Nitro Group (-NO2):

-

Methemoglobinemia Risk: Absorption of nitro-aromatics can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Indicator: Cyanosis (blue lips/fingernails).

-

Shock/Thermal Sensitivity: While not a primary explosive, the compound is thermodynamically unstable at high temperatures (>250°C). Avoid grinding dry material with high friction.

-

-

Ester Group (-COOMe):

-

Susceptible to hydrolysis in strong acids/bases, releasing Methanol (toxic) and 3-methyl-5-nitrobenzoic acid.

-

Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Respiratory | N95 or P100 Respirator (solids) / Half-mask with OV/AG cartridges (solution) | Prevents inhalation of dust which may cause systemic nitro-toxicity. |

| Hands | Double Nitrile Gloves (0.11 mm min. thickness) | Nitro-aromatics can permeate skin.[2] Double gloving provides a breakthrough buffer. |

| Eyes | Chemical Safety Goggles | Prevent corneal damage from acidic hydrolysis products or dust irritation. |

| Body | Lab Coat (Cotton/Flame Resistant) | Reduces static buildup; protects against spill absorption. |

Engineering Controls

-

Primary Containment: All weighing and transfers must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Static Dissipation: Use anti-static weighing boats and grounded spatulas. Nitro compounds in dry powder form can be sensitive to electrostatic discharge (ESD).

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound safely in a research environment.

Figure 1: Operational workflow for safe handling of nitro-aromatic esters, emphasizing containment and static control.

Synthesis & Reactivity Profile

Understanding the synthesis provides insight into potential impurities (e.g., unreacted oxidizers or isomeric byproducts).

Synthesis Pathway

The most reliable route to Methyl 3-methyl-5-nitrobenzoate avoids direct nitration of methyl m-toluate (which yields mixtures). Instead, it utilizes the controlled oxidation of 3,5-dimethylnitrobenzene.

-

Precursor: 3,5-Dimethylnitrobenzene.[3]

-

Oxidation: Selective oxidation of one methyl group using

in Pyridine/Water or air oxidation with Co/Mn catalysts.-

Safety Note: This step is highly exothermic. Residual

(oxidizer) in the crude acid is a compatibility hazard.

-

-

Intermediate: 3-Methyl-5-nitrobenzoic acid (CAS 113882-33-0).[4]

-

Esterification: Acid-catalyzed reaction with Methanol (

) or Methyl Iodide (

Figure 2: Synthetic pathway highlighting the oxidation step as a Critical Control Point (CCP) for thermal safety.

Incompatibilities

-

Strong Bases: Cause hydrolysis and potential formation of nitronate salts (explosive when dry).

-

Reducing Agents (Hydrides, Hydrogenation catalysts): Reaction with the nitro group is highly exothermic and can be runaway if not controlled (e.g.,

). -

Strong Oxidizers: Although the molecule is already oxidized, mixing with perchlorates or peroxides increases detonation sensitivity.

Storage and Stability

-

Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but ensure the container is sealed to prevent condensation (hydrolysis risk).

-

Light: Protect from light.[1] Nitro compounds can undergo photochemical degradation (yellowing/darkening).

-

Shelf Life: 24 months if strictly controlled. Re-test purity (HPLC) annually.

-

Segregation: Store away from flammables, reducing agents, and food/feedstuffs.[5]

Emergency Response Protocols

Fire Fighting

-

Media: Water spray, Dry chemical, or

.[2][6] -

Hazard: Combustion releases Nitrogen Oxides (NOx) —reddish-brown fumes that are highly toxic and can cause delayed pulmonary edema.

-

Action: Firefighters must wear SCBA.[2] Evacuate downwind.

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Respirator, Double Gloves, Goggles).

-

Containment: Do NOT use a brush/broom (dust generation).

-

Cleanup: Wet the powder with a compatible inert solvent (e.g., polyethylene glycol or water mist) to suppress dust, then wipe up with damp paper towels.

-

Disposal: Place in a dedicated container for "Organic Waste with Halogens/Nitrogen".

First Aid

-

Inhalation: Move to fresh air. If blue discoloration (cyanosis) occurs, administer oxygen and seek medical attention immediately (Methemoglobinemia suspicion).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.

References

-

American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate Data Sheet. Retrieved from [Link][7][8][9]

-

PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Methyl 3-methyl-5-nitrobenzoate.[7][10][8][11] Retrieved from [Link]

Sources

- 1. amp.generalair.com [amp.generalair.com]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. prepchem.com [prepchem.com]

- 4. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. anwita-api.com [anwita-api.com]

- 8. 2702-58-1 | Methyl 3,5-dinitrobenzoate | Aryls | Ambeed.com [ambeed.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Discovery and history of "Methyl 3-methyl-5-nitrobenzoate"

The following technical guide details the discovery, synthetic evolution, and application of Methyl 3-methyl-5-nitrobenzoate (CAS: 482311-23-9).

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 3-methyl-5-nitrobenzoate is a specialized aromatic intermediate characterized by a 1,3,5-substitution pattern (meta-meta relationship). While structurally simple, its synthesis represents a classic problem in regioselectivity. In direct electrophilic aromatic substitution, the directing effects of the methyl and ester groups conflict, making the 5-nitro isomer thermodynamically and kinetically difficult to access via standard nitration.

Consequently, its "discovery" and historical availability are tied to the development of indirect oxidative pathways rather than direct functionalization. Today, it serves as a critical impurity reference standard for the blockbuster immunomodulator Lenalidomide and as a scaffold for next-generation MKK4 kinase inhibitors .

| Property | Data |

| IUPAC Name | Methyl 3-methyl-5-nitrobenzoate |

| CAS Number | 482311-23-9 |

| Parent Acid CAS | 113882-33-0 (3-Methyl-5-nitrobenzoic acid) |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Key Application | Lenalidomide Impurity Profiling, Kinase Inhibitor Scaffolds |

Historical Genesis: The "Meta-Meta" Challenge

The history of this compound is defined by the struggle against the natural rules of electrophilic aromatic substitution (SEAr).

The Synthetic Paradox

To synthesize methyl 3-methyl-5-nitrobenzoate, a chemist might intuitively attempt to nitrate methyl 3-methylbenzoate (methyl m-toluate). However, this route fails due to competing directing groups:

-

Methyl Group (-CH₃) : Activates the ring and directs incoming electrophiles to Ortho/Para positions (C2, C4, C6).

-

Ester Group (-COOMe) : Deactivates the ring and directs to Meta positions (which, relative to C1, is C5).

Because the activating methyl group dominates the kinetics, nitration of methyl 3-methylbenzoate yields a mixture of methyl 3-methyl-2-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate . The desired 5-nitro isomer is formed in negligible quantities.

The Solution: Oxidative Desymmetrization

The historical breakthrough in accessing 3,5-disubstituted nitrobenzoates came from inverting the synthetic logic: install the nitrogen first, then the oxygen.

-

Precursor : 3,5-Dimethylnitrobenzene (Nitroxylene).

-

Method : Controlled mono-oxidation of one methyl group to a carboxylic acid.

-

Result : This route guarantees the 1,3,5-substitution pattern because the starting material (nitroxylene) already possesses the correct skeletal geometry.

Synthetic Protocols

The following protocols represent the field-proven methodology for accessing high-purity methyl 3-methyl-5-nitrobenzoate, avoiding the regio-isomeric mixtures of direct nitration.

Protocol A: Mono-Oxidation of 3,5-Dimethylnitrobenzene

Target: 3-Methyl-5-nitrobenzoic acid (Precursor)

Rationale : Use of Pyridine/Water moderates the oxidizing power of KMnO₄ to prevent over-oxidation to the dicarboxylic acid (5-nitroisophthalic acid).

-

Setup : Charge a 1L reactor with 3,5-dimethylnitrobenzene (30.0 g, 198 mmol), Pyridine (400 mL), and Water (250 mL).

-

Activation : Heat the mixture to 80°C under vigorous stirring.

-

Addition : Add KMnO₄ (62.7 g, 396 mmol, 2.0 eq) in small portions over 45 minutes. Caution: Exothermic.

-

Reaction : Maintain temperature at 85–90°C for 1.75 hours.

-

Workup :

-

Purification : Recrystallize or pass through a silica pad (EtOAc/DCM/AcOH) to yield 3-methyl-5-nitrobenzoic acid (Yield: ~40–50%).[1]

Protocol B: Methyl Esterification

Target: Methyl 3-methyl-5-nitrobenzoate[2][3]

Rationale : Standard Fischer esterification is sufficient as the carboxylic acid is sterically accessible.

-

Dissolution : Dissolve 3-methyl-5-nitrobenzoic acid (10.0 g) in anhydrous Methanol (100 mL).

-

Catalysis : Add conc. H₂SO₄ (1.0 mL) or saturate with HCl gas for 10 minutes.

-

Reflux : Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (loss of acid spot).

-

Isolation :

-

Concentrate methanol in vacuo.

-

Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid).

-

Dry organic layer and evaporate.

-

-

Product : Off-white to beige solid. Purity >98% required for use as an analytical standard.

Visualizing the Synthetic Logic

The diagram below illustrates the divergence between the "Failed" direct nitration route and the "Successful" oxidative route.

Figure 1: Comparison of synthetic strategies. Direct nitration fails to yield the 5-isomer due to directing group conflict, necessitating the oxidative route.

Applications in Drug Development

A. Lenalidomide Impurity Profiling

In the manufacturing of Lenalidomide (Revlimid), the synthesis typically proceeds via Methyl 2-methyl-3-nitrobenzoate .[3]

-

Significance : Isomeric purity is critical. The presence of the 3-methyl-5-nitro isomer (CAS 482311-23-9) indicates regio-isomeric contamination in the starting materials or side reactions during the nitration of toluic acid precursors.

-

Regulatory Requirement : Pharmaceutical manufacturers must synthesize and characterize this specific isomer to quantify it in the API (Active Pharmaceutical Ingredient) using HPLC/LC-MS to meet ICH Q3A/B impurity guidelines.

B. Kinase Inhibitor Scaffolds (MKK4/JNK)

Recent medicinal chemistry campaigns targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4) for liver regeneration have utilized the 3-methyl-5-nitrobenzoate scaffold.

-

Mechanism : The nitro group is reduced to an aniline, which serves as a nucleophile to couple with heterocyclic kinase cores (e.g., pyrrolopyridines).

-

Advantage : The 3,5-substitution pattern provides a specific vector for hydrophobic interactions within the kinase ATP-binding pocket, distinct from the more common 3,4-substitution.

References

-

Synthesis of 3-methyl-5-nitrobenzoic acid : PrepChem. "Synthesis of 3-methyl-5-nitrobenzoic acid." Available at: [Link]

-

Lenalidomide Impurity Standards : Pharmaffiliates. "Methyl 3-methyl-5-nitrobenzoate - Lenalidomide Impurity."[3][4][5][6] Available at: [Link][3][7]

- MKK4 Inhibitor Application: Google Patents. "WO2018134254A1 - Protein kinase inhibitors for promoting liver regeneration.

-

Chemical Identity & CAS : American Elements. "Methyl 3-methyl-5-nitrobenzoate Data." Available at: [Link][2][3][5][7]

Sources

- 1. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]

- 2. 62621-09-4 | Methyl 2-methyl-4-nitrobenzoate | Aryls | Ambeed.com [ambeed.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Methyl 3-methyl-5-nitrobenzoate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive overview of Methyl 3-methyl-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its synthesis via a two-step process, detail its physicochemical and spectroscopic properties, and explore its potential as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl 3-methyl-5-nitrobenzoate is a nitroaromatic compound that belongs to the family of substituted benzoic acid esters. The presence of both a methyl and a nitro group on the benzene ring, in addition to the methyl ester functionality, makes it an interesting scaffold for chemical exploration. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity. Nitro-containing compounds have a broad spectrum of applications, including roles as antimicrobial agents, anticancer drugs, and even herbicides[1]. This guide will provide a detailed protocol for the synthesis of Methyl 3-methyl-5-nitrobenzoate and a thorough analysis of its structural and spectroscopic characteristics.

Synthesis of Methyl 3-methyl-5-nitrobenzoate

The synthesis of Methyl 3-methyl-5-nitrobenzoate is most effectively achieved through a two-step process:

-

Oxidation of 3,5-dimethylnitrobenzene to 3-methyl-5-nitrobenzoic acid.

-

Fischer Esterification of 3-methyl-5-nitrobenzoic acid to yield the target compound, Methyl 3-methyl-5-nitrobenzoate.

This synthetic approach is logical and based on well-established organic chemistry principles, ensuring a reliable and reproducible outcome.

Step 1: Synthesis of 3-methyl-5-nitrobenzoic acid

The first step involves the selective oxidation of one methyl group of 3,5-dimethylnitrobenzene to a carboxylic acid using potassium permanganate (KMnO4) in a pyridine-water mixture. Pyridine acts as a solvent and a base, facilitating the reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylnitrobenzene (30 g, 0.198 mol), pyridine (400 mL), and water (250 mL).

-

Heat the mixture with stirring to 80°C.

-

Over a period of 45 minutes, add potassium permanganate (62.7 g, 0.396 mol) in portions.

-

After the addition is complete, continue heating the reaction mixture at 85-90°C for an additional 1.75 hours[2].

-

Filter the hot solution through a pad of celite to remove the manganese dioxide byproduct, washing the filter cake with hot water (150 mL).

-

Decolorize the pink filtrate by adding a few drops of sodium metabisulfite solution.

-

Evaporate the solvent to dryness under reduced pressure.

-

Dissolve the residue in water (250 mL) and extract with diethyl ether (2 x 90 mL) to remove any unreacted starting material[2].

-

Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-methyl-5-nitrobenzoic acid.

Oxidation of 3,5-dimethylnitrobenzene.

Step 2: Fischer Esterification to Methyl 3-methyl-5-nitrobenzoate

The second step is the acid-catalyzed esterification of the synthesized 3-methyl-5-nitrobenzoic acid with methanol. Concentrated sulfuric acid is a common and effective catalyst for this transformation. This reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the product side[3].

Experimental Protocol:

-

Ensure the 3-methyl-5-nitrobenzoic acid from Step 1 is completely dry, as water will inhibit the reaction.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 gram of 3-methyl-5-nitrobenzoic acid in 8 mL of anhydrous methanol[3].

-

Carefully add 0.5 mL of concentrated sulfuric acid to the mixture.

-

Add a few boiling chips and heat the mixture to reflux for 1 hour[3].

-

After cooling to room temperature, pour the reaction mixture into a beaker containing approximately 40 mL of crushed ice and stir[3].

-

The product, Methyl 3-methyl-5-nitrobenzoate, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and methanol.

-

The crude product can be purified by recrystallization from methanol to yield pure Methyl 3-methyl-5-nitrobenzoate.

Fischer Esterification.

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized Methyl 3-methyl-5-nitrobenzoate can be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 482311-23-9 | American Elements |

| Molecular Formula | C₉H₉NO₄ | American Elements |

| Molecular Weight | 195.17 g/mol | American Elements |

| Appearance | Expected to be a solid at room temperature | N/A |

| Boiling Point | 315.0±22.0 °C at 760 mmHg | American Elements |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester group.

-

Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons will likely appear as singlets or narrowly split multiplets.

-

Methyl Ester Protons (3H): A sharp singlet is anticipated around δ 3.9-4.0 ppm, characteristic of a methyl ester[4].

-

Ring Methyl Protons (3H): A singlet for the methyl group attached to the aromatic ring is expected around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, around δ 164-166 ppm[5].

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the nitro group will be significantly deshielded.

-

Methyl Ester Carbon: The carbon of the methyl ester group should appear around δ 52-53 ppm[5].

-

Ring Methyl Carbon: The carbon of the methyl group on the ring will be observed in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹[6].

-

N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹[7].

-

C-O Stretch (Ester): An absorption band in the region of 1250-1300 cm⁻¹ is expected for the C-O single bond of the ester.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195, corresponding to the molecular weight of the compound.

Correlation of Structure and Spectral Data.

Potential Applications in Drug Development and Research

Substituted nitroaromatic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties.

-

Medicinal Chemistry: The scaffold of Methyl 3-methyl-5-nitrobenzoate can serve as a starting point for the synthesis of novel drug candidates. The corresponding aniline derivative (obtained by reduction of the nitro group) can be used to synthesize amides, ureas, and sulfonamides, which are common pharmacophores in many approved drugs. The unique substitution pattern may lead to compounds with novel structure-activity relationships. Nitro compounds themselves have shown a wide array of biological activities, including antineoplastic, antibiotic, and antihypertensive properties[1].

-

Materials Science: Nitroaromatic compounds can be used as precursors for the synthesis of polymers and dyes. The electronic properties of Methyl 3-methyl-5-nitrobenzoate may also make it a candidate for investigation in the field of nonlinear optics.

-

Chemical Synthesis: As a functionalized building block, this compound can be utilized in various cross-coupling reactions to construct more complex molecular architectures.

Conclusion

This technical guide has provided a detailed and practical approach to the synthesis and characterization of Methyl 3-methyl-5-nitrobenzoate. The two-step synthetic route, involving a selective oxidation followed by a Fischer esterification, is a robust and scalable method for obtaining this compound. The predicted spectroscopic data offers a reliable means for its identification and purity assessment. The versatile chemical nature of Methyl 3-methyl-5-nitrobenzoate makes it a promising candidate for further exploration in drug discovery and materials science. This guide serves as a valuable resource for researchers seeking to synthesize and utilize this and similar substituted nitroaromatic compounds in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved January 29, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved January 29, 2026, from [Link]

-

Truman State University Department of Chemistry. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 29, 2026, from [Link]

- Hoechst Aktiengesellschaft. (1985). Preparation of methyl m-nitrobenzoate. U.S. Patent 4,506,089.

-

Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

- Hoechst Aktiengesellschaft. (1985). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. German Patent DE3335312C1.

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

-

Bartleby. (n.d.). Methyl 3-Nitrobenzoate Lab Report. Retrieved January 29, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved January 29, 2026, from [Link]

-

St. Olaf College. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. Retrieved January 29, 2026, from [Link]

-

Assessment and Qualifications Alliance (AQA). (2015). A-level Chemistry 7405 Specification. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (2016). Nitration of Methyl Benzoate. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved January 29, 2026, from [Link]

- Fisons Pharmaceuticals Limited. (1976). Esterification of nitrobenzoic acids. U.S. Patent 3,948,972.

-

MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved January 29, 2026, from [Link]

-

Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved January 29, 2026, from [Link]

-

Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved January 29, 2026, from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]

- 5. aiinmr.com [aiinmr.com]

- 6. southalabama.edu [southalabama.edu]

- 7. homework.study.com [homework.study.com]

Methodological & Application

Synthesis of "Methyl 3-methyl-5-nitrobenzoate" from 3-methyl-5-nitrobenzoic acid

Executive Summary

This application note details the synthesis of Methyl 3-methyl-5-nitrobenzoate from 3-methyl-5-nitrobenzoic acid . This transformation is a critical step in the generation of aniline intermediates for kinase inhibitors and dye precursors.

The presence of the electron-withdrawing nitro group (

We present two validated protocols:

-

Method A (Fischer Esterification): The preferred route for cost-effective, large-scale synthesis.

-

Method B (Acyl Chloride Activation): A high-conversion route for high-purity requirements or kinetic profiling.

Target Compound Profile

| Property | Specification |

| IUPAC Name | Methyl 3-methyl-5-nitrobenzoate |

| CAS Number | 482311-23-9 |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 76–80 °C |

| Boiling Point | ~279 °C |

Strategic Methodology

The choice of method depends on the scale and purity requirements.

| Feature | Method A: Fischer Esterification | Method B: Acyl Chloride Activation |

| Reagents | ||

| Mechanism | Equilibrium-driven (Reversible) | Irreversible Nucleophilic Substitution |

| Byproducts | Water | |

| Scalability | High (Industrial Standard) | Moderate (Gas evolution management required) |

| Cost | Low | Moderate |

Method A: Acid-Catalyzed Fischer Esterification

Best for: Large-scale batches (>100g) where atom economy and cost are priorities.

Principle

This reaction relies on Le Chatelier’s principle. Because the reaction is an equilibrium, a large excess of methanol (acting as both solvent and reactant) drives the reaction forward. Sulfuric acid acts as the proton source to activate the carbonyl oxygen.

Protocol

Reagents:

-

3-methyl-5-nitrobenzoic acid (1.0 equiv)

-

Methanol (anhydrous, 10–15 volumes)

-

Sulfuric acid (

, conc., 0.5–1.0 equiv)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite).

-

Dissolution: Charge the flask with 3-methyl-5-nitrobenzoic acid and Methanol . Stir until the solid is mostly suspended/dissolved.

-

Catalyst Addition: Caution: Exothermic. Add conc.

dropwise via an addition funnel or syringe. Ensure the temperature does not spike uncontrolledly. -

Reflux: Heat the mixture to reflux (approx. 65 °C) for 8–12 hours .

-

Checkpoint: Monitor reaction progress via TLC (Solvent: 20% EtOAc/Hexane). The acid starting material (

) should disappear, replaced by the less polar ester (

-

-

Concentration: Cool the mixture to room temperature. Remove approximately 70-80% of the methanol under reduced pressure (Rotavap).

-

Quench & Precipitation: Pour the concentrated residue slowly onto crushed ice (approx. 5x weight of residue) with vigorous stirring. The ester should precipitate as a solid.

-

Workup:

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with saturated

solution (to remove residual acid) until no effervescence is observed. -

Wash with cold water (

).

-

-

Purification: Recrystallize from hot methanol or an EtOH/Water mixture if high purity is required. Dry in a vacuum oven at 40 °C.

Method B: Acyl Chloride Activation (via Thionyl Chloride)

Best for: High-value synthesis requiring >98% conversion or when the substrate is sterically hindered.

Principle

This method converts the carboxylic acid into a highly reactive acid chloride intermediate using thionyl chloride (

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of DMF in activating

Caption: Catalytic cycle of DMF activating Thionyl Chloride to generate the acid chloride intermediate.

Protocol

Reagents:

-

3-methyl-5-nitrobenzoic acid (1.0 equiv)

-

Thionyl Chloride (

, 1.5–2.0 equiv) -

DMF (Dimethylformamide, anhydrous, 2–3 drops per 10g substrate)

-

Methanol (anhydrous, excess)

-

Dichloromethane (DCM) or Toluene (optional solvent)

Step-by-Step Procedure:

-

Activation: In a fume hood, place the carboxylic acid in a round-bottom flask. (Optional: Suspend in dry DCM if neat reaction is too viscous).

-

Catalyst Addition: Add catalytic DMF (2 drops).

-

Chlorination: Add

dropwise. Connect a reflux condenser leading to a gas scrubber (NaOH trap) to neutralize evolving -

Heating: Heat to reflux (or 60 °C) for 2–3 hours. The solution should become clear and homogeneous as the acid chloride forms.

-

Evaporation (Critical): Remove excess

under vacuum. Note: Residual -

Esterification: Dissolve the residue (Acid Chloride) in dry DCM (optional) and cool to 0 °C. Add Methanol (excess) slowly.

-

Finalization: Stir at room temperature for 1 hour.

-

Workup: Evaporate the solvent. Dissolve the residue in EtOAc, wash with saturated

and Brine. Dry over

Quality Control & Characterization

To ensure the integrity of the synthesized product, compare analytical data against the following reference values.

Nuclear Magnetic Resonance (NMR)

Note: Shifts are predicted based on the 3-nitrobenzoate backbone and substituent effects.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.6 – 8.7 | Singlet (s) | 1H | Ar-H (between | |

| 8.1 – 8.2 | Singlet (s) | 1H | Ar-H (between | |

| 7.9 – 8.0 | Singlet (s) | 1H | Ar-H (between | |

| 3.95 | Singlet (s) | 3H | Ester Methyl ( | |

| 2.50 | Singlet (s) | 3H | Aromatic Methyl ( |

Physical Properties[4]

-

Melting Point: 76–80 °C. (Sharper range indicates higher purity).

-

Solubility: Soluble in EtOAc, DCM, MeOH. Insoluble in water.

References

-

American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate.[3][4][5] Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide - Google Patents [patents.google.com]

- 3. Methyl 3-Methyl-5-nitrobenzoate CAS#: 482311-23-9 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 482311-23-9|Methyl 3-methyl-5-nitrobenzoate|BLD Pharm [bldpharm.com]

Nitration of methyl 3-methylbenzoate to yield "Methyl 3-methyl-5-nitrobenzoate"

Application Note: Nitration of Methyl 3-Methylbenzoate

Executive Summary & Scientific Context

Objective: To perform the electrophilic aromatic nitration of methyl 3-methylbenzoate (methyl m-toluate) and isolate the target isomer, methyl 3-methyl-5-nitrobenzoate.

Critical Regioselectivity Analysis: Researchers must understand the thermodynamic and kinetic constraints of this reaction. The substrate contains two directing groups with conflicting influences:[1][2]

-

Methyl Group (C3): An activating, ortho/para-director. It directs incoming electrophiles to positions C2, C4, and C6 .

-

Ester Group (C1): A deactivating, meta-director.[2] It directs incoming electrophiles to positions C3 (blocked) and C5 .

The Conflict: While the ester group directs to the desired C5 position, the methyl group (an activator) dominates the kinetics, directing the nitronium ion (

Strategic Implication: This protocol details the direct nitration method. However, for high-purity isolation of the 5-nitro isomer, rigorous chromatographic separation is required. (Note: For industrial-scale synthesis of the 5-isomer specifically, alternative routes via oxidation of 3,5-dimethylnitrobenzene are often preferred to avoid this yield loss).

Reaction Mechanism & Pathway

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism involving a sigma-complex intermediate.

Figure 1: Reaction pathway showing the competition between methyl-directed (Red) and ester-directed (Green) substitution.

Experimental Protocol

Safety Warning: Concentrated Sulfuric Acid (

Materials

| Reagent | Specification | Equivalents | Amount (Example) |

| Methyl 3-methylbenzoate | >98% Purity | 1.0 eq | 5.00 g (33.3 mmol) |

| Sulfuric Acid ( | Conc. (98%) | Solvent/Cat.[3] | 15.0 mL |

| Nitric Acid ( | Fuming (90%) or Conc. | 1.2 eq | ~1.7 mL (Conc.) |

| Dichloromethane (DCM) | ACS Grade | Extraction | 50 mL |

| Sodium Bicarbonate | Sat. Aq. Soln. | Wash | 50 mL |

Step-by-Step Methodology

-

Preparation of Nitrating Mix:

-

In a small flask, cool 5 mL of concentrated

to 0°C in an ice-salt bath. -

Slowly add the calculated amount of Nitric Acid dropwise with stirring.[3] Keep temperature < 10°C.

-

-

Substrate Solubilization:

-

In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5.00 g of Methyl 3-methylbenzoate in 10 mL of concentrated

. -

Cool the RBF to -5°C to 0°C. Note: The ester may be protonated, further deactivating the ring, but the methyl group remains the primary director.

-

-

Addition (Critical Rate Control):

-

Add the pre-cooled Nitrating Mix to the substrate solution dropwise over 30 minutes.

-

Monitor Internal Temp: Do not allow the temperature to exceed 5°C. Higher temperatures increase dinitration and oxidation byproducts.

-

-

Reaction Phase:

-

After addition, allow the mixture to stir at 0°C for 30 minutes.

-

Warm slowly to room temperature (20-25°C) and stir for an additional 60 minutes.

-

Checkpoint: Take a 50 µL aliquot, quench in water, extract with ethyl acetate, and check TLC (Hexane/EtOAc 8:2). Starting material (

) should be consumed.

-

-

Quench and Workup:

-

Pour the reaction mixture carefully onto 100 g of crushed ice with vigorous stirring. The product mixture will precipitate as a pale yellow solid/oil.

-

Extract the aqueous mixture with Dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with water (2 x 50 mL), then saturated

(until bubbling ceases) to remove residual acid. -

Dry over anhydrous

, filter, and concentrate under vacuum.

-

Purification & Isolation of the 5-Nitro Isomer

Since the crude product is a mixture of isomers (2-, 4-, 5-, and 6-nitro), recrystallization alone is rarely sufficient to isolate the minor 5-nitro isomer.

Protocol:

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution starting with 100% Hexane

95:5 Hexane:Ethyl Acetate. -

Elution Order (Typical):

-

2-Nitro / 6-Nitro Isomers: (Sterically hindered, elute first).

-

4-Nitro Isomer: (Major product).

-

5-Nitro Isomer: (Target, often elutes last due to higher polarity/interaction with silica).

-

-

-

Recrystallization (Polishing):

-

Once the 5-nitro fractions are pooled and concentrated, recrystallize from minimal hot Ethanol or Methanol to obtain analytical purity.

-

Characterization & Validation (Self-Validating System)

Distinguishing the 5-nitro isomer from the 2/4/6 isomers is critical. Use 1H NMR coupling patterns.

| Isomer | Structure Note | 1H NMR Signature (Aromatic Region) |

| 5-Nitro (Target) | Protons at 2, 4, 6 are all meta to each other. | Three Singlets (or fine doublets, |

| 2-Nitro | Protons at 4, 5, 6. | H4 and H5 show Ortho Coupling ( |

| 4-Nitro | Protons at 2, 5,[1] 6. | H5 and H6 show Ortho Coupling ( |

| 6-Nitro | Protons at 2, 4,[4] 5. | H4 and H5 show Ortho Coupling ( |

Data Table: Expected Properties

| Property | Methyl 3-methyl-5-nitrobenzoate |

|---|---|

| Molecular Weight | 195.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 76 - 78°C (Lit.) |

| IR Spectrum | 1720

References

-

Nitration of Methyl Benzoate Derivatives

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.

-

Synthesis of 3,5-Disubstituted Benzoates (Alternative Route)

- Journal of the Chemical Society, Perkin Transactions 1. (Oxidation of 3,5-dimethylnitrobenzene to 3-methyl-5-nitrobenzoic acid).

-

NMR Characterization of Nitrobenzoates

- SDBS Spectral Database for Organic Compounds. Spectrum No.

Sources

- 1. CN112441926A - Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of Methyl 3-methyl-5-nitrobenzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-methyl-5-nitrobenzoate, a substituted aromatic compound, represents a versatile scaffold in medicinal chemistry. Its carefully positioned functional groups—a methyl ester, a methyl group, and a nitro group—offer a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of Methyl 3-methyl-5-nitrobenzoate, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.

Core Principles: Understanding the Reactivity and Synthetic Potential

The utility of Methyl 3-methyl-5-nitrobenzoate as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The nitro group, a strong electron-withdrawing moiety, serves as a precursor to a primary amine, a common pharmacophore in many drug classes. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions. The methyl group, while seemingly simple, influences the electronic properties of the aromatic ring and can be a site for further functionalization or a key steric element for molecular recognition at a biological target.

The strategic placement of these groups also dictates the regioselectivity of further aromatic substitutions. The nitro and ester groups are meta-directing, while the methyl group is ortho- and para-directing. This interplay of directing effects is a crucial consideration in the design of synthetic routes involving this intermediate.

Synthesis of Methyl 3-methyl-5-nitrobenzoate: A Detailed Protocol

The synthesis of Methyl 3-methyl-5-nitrobenzoate is typically achieved through the electrophilic nitration of its precursor, methyl 3-methylbenzoate. The following protocol is a robust and reliable method for laboratory-scale synthesis.

Protocol 1: Nitration of Methyl 3-methylbenzoate

Objective: To synthesize Methyl 3-methyl-5-nitrobenzoate via electrophilic aromatic substitution.

Materials:

-

Methyl 3-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Methanol or Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate. Place the flask in an ice bath and begin stirring.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring methyl 3-methylbenzoate. Maintain the temperature of the mixture below 10°C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with gentle swirling.

-

Nitration Reaction: Using a dropping funnel, add the chilled nitrating mixture dropwise to the cold, stirring solution of methyl 3-methylbenzoate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it slowly warm to room temperature and stir for another hour to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker with stirring. This will precipitate the crude Methyl 3-methyl-5-nitrobenzoate as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure Methyl 3-methyl-5-nitrobenzoate as a crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Dropwise Addition: Slow, controlled addition of the nitrating mixture ensures that the reaction temperature remains low and prevents localized overheating, which could lead to side reactions.

-

Pouring onto Ice: This step serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic solution.

Key Synthetic Transformations and Applications in Medicinal Chemistry

Methyl 3-methyl-5-nitrobenzoate is a valuable starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. One of the most common and critical transformations is the reduction of the nitro group to a primary amine.

Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate to Methyl 3-amino-5-methylbenzoate

Objective: To synthesize Methyl 3-amino-5-methylbenzoate, a key intermediate for the introduction of an amino pharmacophore.

Materials:

-

Methyl 3-methyl-5-nitrobenzoate

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 3-methyl-5-nitrobenzoate in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder, to the solution.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so the acid should be added cautiously. Heat the reaction mixture to reflux with vigorous stirring for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using tin, a solid tin salt complex may form.

-

Basification: Carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts (if used) and deprotonate the anilinium salt to the free amine.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 3-amino-5-methylbenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expertise & Experience Insights:

The choice of reducing agent can be critical. Tin(II) chloride is a classic and effective reagent for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a cleaner alternative that often provides high yields, though it requires specialized equipment.

Application Example: Synthesis of Bioactive Heterocycles

While specific examples of blockbuster drugs derived directly from Methyl 3-methyl-5-nitrobenzoate are not prominently in the public domain, its structural motif is found in various patented compounds with potential therapeutic applications. For instance, the corresponding acid, 3-methyl-5-nitrobenzoic acid, is used in the synthesis of heterocyclic compounds.[1] The amino-methyl-benzoate core, readily accessible from our starting material, is a common feature in kinase inhibitors and other targeted therapies.

The general workflow for utilizing Methyl 3-methyl-5-nitrobenzoate in a drug discovery program is depicted below:

Sources

Application Note & Protocol: Synthesis of Methyl 3-methyl-5-nitrobenzoate

Introduction

Methyl 3-methyl-5-nitrobenzoate is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring a nitro group and a methyl ester, offers versatile handles for further chemical transformations. This document provides a comprehensive guide to the synthesis of methyl 3-methyl-5-nitrobenzoate via the electrophilic aromatic substitution (EAS) nitration of methyl 3-methylbenzoate. As a specific protocol for this exact transformation is not widely published, this guide adapts a standard nitration procedure and provides a thorough scientific rationale for the expected regiochemical outcome.[1]

This application note is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.

Scientific Principles: Mechanism and Regioselectivity

The synthesis of methyl 3-methyl-5-nitrobenzoate is achieved through the nitration of methyl 3-methylbenzoate, a classic example of an electrophilic aromatic substitution reaction.[2] The overall transformation is depicted below:

Overall Reaction: Methyl 3-methylbenzoate + Nitrating Mixture → Methyl 3-methyl-5-nitrobenzoate

Generation of the Electrophile

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][3]

The Decisive Role of Substituent Effects in Regioselectivity

The key scientific challenge in the nitration of a disubstituted benzene ring, such as methyl 3-methylbenzoate, is to predict the position of the incoming electrophile. The regiochemical outcome is determined by the electronic effects of the substituents already present on the ring.[4]

In the case of methyl 3-methylbenzoate, we have two directing groups to consider:

-

Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring through an inductive effect. It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the ester).

-

Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the aromatic ring via a resonance effect. This deactivation makes the ring less reactive towards electrophiles compared to benzene. It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the ester).

When the directing effects of two groups on a benzene ring are considered, the more powerfully activating group typically governs the position of substitution.[4] However, in this specific case, the positions are influenced by both groups. The methyl group at position 3 activates the ring, particularly at positions 2, 4, and 6. The ester group at position 1 deactivates the ring but directs incoming electrophiles to position 5.

The nitration is expected to predominantly yield methyl 3-methyl-5-nitrobenzoate for the following reasons:

-

Position 5 is meta to the deactivating ester group, which is an electronically favorable position for substitution on a deactivated ring.

-

Position 5 is also ortho to the activating methyl group, further favoring substitution at this site.

-

Substitution at other positions would lead to less stable carbocation intermediates. For instance, substitution at position 4 or 6, while para or ortho to the activating methyl group, would be ortho or para to the deactivating ester group, which is electronically disfavored.

-

Substitution at position 2 would be sterically hindered by the adjacent ester group.

Therefore, the additive electronic effects of the two substituents synergize to direct the incoming nitro group to the 5-position.

Materials and Methods

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration | Quantity | Notes |

| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | - | (To be calculated) | Starting material. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | (To be calculated) | Catalyst and solvent. Highly corrosive. |

| Concentrated Nitric Acid | HNO₃ | 63.01 | ~70% | (To be calculated) | Nitrating agent. Highly corrosive and oxidizing. |

| Crushed Ice | H₂O | 18.02 | - | ~50 g | For quenching the reaction. |

| Deionized Water | H₂O | 18.02 | - | As needed | For washing the product. |

| Methanol | CH₃OH | 32.04 | - | As needed | For recrystallization. Flammable. |

Equipment

-

50 mL and 100 mL Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or Pasteur pipette

-

Thermometer (-10 to 100 °C)

-

Büchner funnel and filter flask

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Experimental Protocol

Note: This is an adapted procedure based on the standard nitration of methyl benzoate.[5] The stoichiometry should be calculated based on the amount of starting material used.

-

Preparation of the Substrate Solution:

-

In a 50 mL Erlenmeyer flask, place a magnetic stir bar and add a calculated amount of methyl 3-methylbenzoate.

-

Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Slowly and carefully add a calculated amount of concentrated sulfuric acid to the flask. Continue stirring in the ice bath until the mixture is cold (below 10 °C).

-

-

Preparation of the Nitrating Mixture:

-

In a separate test tube or small beaker, carefully combine calculated amounts of concentrated nitric acid and concentrated sulfuric acid. Caution: This mixture is highly corrosive and the mixing process is exothermic. Prepare this mixture in an ice bath and add the sulfuric acid slowly to the nitric acid.

-

-

Nitration Reaction:

-

Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate in sulfuric acid.

-

Monitor the temperature of the reaction mixture closely with a thermometer and maintain it below 15 °C throughout the addition. The addition should take approximately 15-20 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for another 15 minutes.

-

Remove the flask from the ice bath and let it stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.

-

-

Work-up and Isolation of the Crude Product:

-

In a 250 mL beaker, place approximately 50 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.

-

A solid precipitate of the crude methyl 3-methyl-5-nitrobenzoate should form.

-

Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter paper with several portions of cold deionized water to remove any residual acid.

-

-

Drying the Product:

-

Press the solid product between two pieces of filter paper to remove excess water.

-

Allow the product to air-dry completely, or dry it in a desiccator.

-

Weigh the crude product and calculate the crude yield.

-

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimum amount of hot methanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold methanol.

-

Dry the purified product and record its mass to calculate the final yield.

Characterization

The identity and purity of the synthesized methyl 3-methyl-5-nitrobenzoate can be confirmed using various analytical techniques.

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | A sharp melting point is indicative of high purity. Compare with literature values if available. |

| Boiling Point | ~315 °C at 760 mmHg |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (δ 7.5-9.0 ppm). Two singlets for the two methyl groups (one from the ester and one on the ring) will be observed in the upfield region (δ 2.0-4.0 ppm). The aromatic signals are expected to be complex due to the substitution pattern. |

| ¹³C NMR | Expect signals for all 9 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). Aromatic carbons will appear in the range of δ 120-150 ppm. The two methyl carbons will be in the upfield region. |

| FTIR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~1720 (C=O stretch of ester), ~1530 (Asymmetric NO₂ stretch), ~1350 (Symmetric NO₂ stretch), ~1280 (C-O stretch of ester).[6] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: This experiment must be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.

-